An In-depth Technical Guide to 4-Bromo-2-nitrotoluene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-2-nitrotoluene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-nitrotoluene, a key chemical intermediate in organic synthesis. This document details its chemical and physical properties, safety and handling information, and provides detailed experimental protocols for its synthesis and analysis. Furthermore, a significant application in the synthesis of 6-bromoindole (B116670) via the Batcho-Leimgruber indole (B1671886) synthesis is thoroughly described, including a step-by-step methodology. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
Chemical Identity and Properties
4-Bromo-2-nitrotoluene is a substituted toluene (B28343) derivative with the chemical formula C₇H₆BrNO₂. Its Chemical Abstracts Service (CAS) registry number is 60956-26-5 .
Physical and Chemical Properties
The key physical and chemical properties of 4-Bromo-2-nitrotoluene are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 60956-26-5 | |
| Molecular Formula | C₇H₆BrNO₂ | |
| Molecular Weight | 216.03 g/mol | |
| Appearance | Light yellow to dark brown solid | |
| Melting Point | 45-48 °C | |
| Boiling Point | 130 °C at 12 mmHg | |
| Solubility | Insoluble in water | |
| Synonyms | 4-Bromo-1-methyl-2-nitrobenzene, 2-Nitro-4-bromotoluene |
Safety and Handling
4-Bromo-2-nitrotoluene is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Synthesis of 4-Bromo-2-nitrotoluene
There are two primary synthetic routes to 4-Bromo-2-nitrotoluene: the Sandmeyer reaction starting from 4-amino-2-nitrotoluene and the regioselective bromination of o-nitrotoluene.
Synthesis via Sandmeyer Reaction
This method provides a high yield of the desired product. The overall reaction scheme is depicted below.
Caption: Synthesis of 4-Bromo-2-nitrotoluene via Sandmeyer Reaction.
Materials:
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4-Amino-2-nitrotoluene (15.24 g, 99 mmol)
-
Hydrobromic acid (48%)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water (H₂O)
-
500 mL 3-necked flask, condenser, addition funnel, ice bath, steam distillation apparatus
Procedure: [1]
-
A slurry of 4-amino-2-nitrotoluene (15.24 g, 99 mmol) in 125 mL of water is prepared in a 500 mL 3-necked flask equipped with a condenser and an addition funnel.
-
The suspension is heated to reflux, and 51.5 mL of 48% hydrobromic acid is added dropwise.
-
The mixture is maintained at reflux for 20 minutes and then cooled to 0°C in an ice bath.
-
A solution of sodium nitrite (6.45 g, 93 mmol) in 40 mL of water is added dropwise with vigorous stirring, maintaining the temperature at 0°C to form the diazonium salt.
-
The resulting diazonium salt solution is stirred at 0°C for 15 minutes.
-
In a separate flask, a mixture of copper(I) bromide (15.44 g, 108 mmol) in 75 mL of water and 33 mL of 48% hydrobromic acid is prepared and cooled to 0-5°C.
-
The cold diazonium salt solution is added dropwise to the mechanically stirred CuBr mixture.
-
The resulting thick suspension is stirred at room temperature for 20 minutes, then heated on a steam bath for an additional 20 minutes, and finally left to stand overnight.
-
The product is isolated by steam distillation, affording 4-bromo-2-nitrotoluene as yellow prisms.
Synthesis via Regioselective Bromination of o-Nitrotoluene
This method involves the direct bromination of o-nitrotoluene. The directing effects of the methyl and nitro groups lead to the formation of 4-bromo-2-nitrotoluene as a major product, though separation from other isomers may be required.
Caption: Synthesis by Bromination of o-Nitrotoluene.
Materials:
-
o-Nitrotoluene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings as a catalyst
-
A suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
Procedure:
-
Dissolve o-nitrotoluene in the chosen inert solvent in a flask protected from light.
-
Add a catalytic amount of iron(III) bromide or iron filings.
-
Slowly add a stoichiometric amount of bromine to the solution at a controlled temperature (typically at or below room temperature).
-
The reaction mixture is stirred until the bromine color disappears, indicating the completion of the reaction.
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The reaction is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine.
-
The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product may require purification by recrystallization or column chromatography to isolate the pure 4-bromo-2-nitrotoluene from any isomeric byproducts.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
The purity of 4-Bromo-2-nitrotoluene and the progress of reactions involving this compound can be monitored by reverse-phase HPLC.[2]
HPLC Experimental Protocol (General)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Newcrom R1) |
| Mobile Phase | A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV detector at a suitable wavelength (e.g., 254 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30°C) |
Application in Synthesis: Preparation of 6-Bromoindole
4-Bromo-2-nitrotoluene is a valuable precursor for the synthesis of 6-bromoindole, a key building block in the development of various pharmacologically active compounds.[3] The Batcho-Leimgruber indole synthesis is a widely used method for this transformation.[4][5][6]
Caption: Synthesis of 6-Bromoindole from 4-Bromo-2-nitrotoluene.
Experimental Protocol
This two-step synthesis involves the formation of an enamine intermediate followed by reductive cyclization.
Materials:
-
4-Bromo-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA)
-
Pyrrolidine
-
A high-boiling point solvent such as N,N-Dimethylformamide (DMF)
Procedure: [5]
-
A solution of 4-Bromo-2-nitrotoluene in DMF is prepared in a round-bottom flask.
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA) and a catalytic amount of pyrrolidine are added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is often a deeply colored solid. This intermediate can be used in the next step without further purification.
Materials:
-
Crude enamine intermediate from Step 1
-
A suitable reducing agent (e.g., Raney nickel with hydrazine, or palladium on carbon with hydrogen gas)
-
An appropriate solvent (e.g., ethanol (B145695) or ethyl acetate)
-
The crude enamine intermediate is dissolved in a suitable solvent.
-
A catalytic amount of the chosen reducing agent (e.g., Raney nickel) is added to the solution.
-
If using hydrazine, it is added dropwise to the mixture at a controlled temperature. If using hydrogen gas, the reaction is carried out under a hydrogen atmosphere.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC).
-
After the reaction is complete, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude 6-bromoindole is then purified by column chromatography or recrystallization to yield the final product.
Conclusion
4-Bromo-2-nitrotoluene is a versatile and important chemical intermediate with well-defined properties and established synthetic routes. Its application in the synthesis of complex heterocyclic structures, such as 6-bromoindole, highlights its significance in the fields of medicinal chemistry and drug discovery. The detailed protocols provided in this guide offer a practical resource for the synthesis, analysis, and utilization of this valuable compound. As with all chemical procedures, appropriate safety measures must be strictly adhered to when handling 4-Bromo-2-nitrotoluene and the reagents used in its synthesis and subsequent reactions.
References
- 1. 4-Bromo-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 2. Separation of 4-Bromo-2-nitrotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
